5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-6(7(12)13)10-8-9-2-3-11(5)8/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXRTFGCKBEVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=CN12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid can be achieved through various synthetic routes, including:
Condensation Reactions: One common method involves the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyrimidine with suitable coupling partners in the presence of oxidizing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group at the 7-position undergoes amidation with primary and secondary amines. This reaction is typically mediated by coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , with DMAP (4-dimethylaminopyridine) as a catalyst.
Example:
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Reaction with benzylamine in DMF yields 5-methylimidazo[1,2-a]pyrimidine-7-carboxamide .
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Conditions: 0°C to room temperature, 12–24 hours.
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Yield: 75–85%.
Esterification
The carboxylic acid reacts with alcohols under acidic or dehydrating conditions to form esters.
Key Methods:
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester derivative | 80–90% | |
| Thionyl chloride (SOCl<sub>2</sub>), followed by ethanol | Ethyl ester | 70–75% |
Ester derivatives are pivotal for improving lipid solubility in drug design .
Condensation and Cyclization
The compound participates in cyclocondensation reactions to form fused heterocycles.
Notable Reaction:
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POCl<sub>3</sub>-Mediated Cyclization: Reacts with phosphoryl chloride under reflux to form 5-methylimidazo[1,2-a]pyrimidine-7-carbonyl chloride , which further reacts with hydrazines to yield triazole-fused derivatives .
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Microwave-Assisted Synthesis: Condensation with bromomalonaldehyde in ethanol–water under microwave irradiation produces 3-carbaldehyde-substituted imidazo[1,2-a]pyrimidines (70–80% yield) .
Nucleophilic Acyl Substitution
The carboxylic acid undergoes substitution reactions to generate acyl halides or anhydrides.
Example:
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Treatment with SOCl<sub>2</sub> converts the acid to 5-methylimidazo[1,2-a]pyrimidine-7-carbonyl chloride , a reactive intermediate for synthesizing ketones or amides .
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures (150–200°C), yielding 5-methylimidazo[1,2-a]pyrimidine . Copper catalysts (e.g., CuO) enhance reaction efficiency .
Mechanism:
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Proton abstraction from the α-carbon.
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CO<sub>2</sub> elimination via a six-membered transition state .
Functionalization at the 3-Position
The electron-deficient pyrimidine ring enables electrophilic substitution.
Halogenation:
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NBS (N-bromosuccinimide) in DMF introduces bromine at the 3-position (60–65% yield) .
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Selectivity: Directed by the methyl group at the 5-position .
Oxidation and Reduction
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Oxidation: The methyl group at the 5-position is oxidized to a carboxylic acid using KMnO<sub>4</sub> in acidic conditions, forming 5-carboxyimidazo[1,2-a]pyrimidine-7-carboxylic acid .
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Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the imidazo ring, yielding dihydro derivatives (50–60% yield) .
Mechanistic Insights
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Cyclization Pathways: Intramolecular amidation dominates in polar aprotic solvents (e.g., DMF), while acid-catalyzed mechanisms prevail in aqueous media .
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Solvent Effects: Reactions in water under microwave irradiation improve yields (82%) compared to thermal conditions (58%) .
Side Reactions and Byproducts
Scientific Research Applications
5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound with a fused bicyclic structure belonging to the imidazo[1,2-a]pyrimidine family. It has a carboxylic acid group at the 7-position of the pyrimidine ring, which contributes to its reactivity and solubility. This compound has diverse biological activities and potential applications in medicinal chemistry, drug development, and organic synthesis.
Scientific Research Applications
This compound has several applications in scientific research:
- Building blocks for complex heterocycles It can be used as a starting material for constructing more complex fused heterocyclic systems.
- Drug development It is recognized for its potential applications in drug development.
- Medicinal chemistry and pharmaceutical research This compound exemplifies the significant role that heterocyclic compounds play in advancing these fields.
- Antimicrobial and anticancer properties It has been studied for these potential properties.
Imidazo[1,2-a]pyrimidine Derivatives
Imidazo[1,2-a]pyrimidines are being explored for various medicinal purposes . Novel imidazo[1,2-a]pyrimidine Schiff base derivatives have been synthesized using a conventional synthetic route . Imidazo[1,2-a]pyridine-based compounds are clinically important in the treatments of heart and circulatory failures . Imidazo[1,2-a]pyrimidine derivatives have demonstrated antitumor, antimicrobial, and antioxidant activities .
One study aimed to determine the anticancer activities of three novel IPs (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line in vitro . IP-5 and IP-6 have a strong cytotoxic impact against HCC1937 cells with IC50 values of 45µM and 47.7µM respectively, while IP-7 possesses less cytotoxic effect against HCC1937 cells with IC50 of 79.6µM .
Properties of this compound
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact mechanism of action may vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences: Pyrimidine vs. Pyridine Derivatives
The pyrimidine ring in the target compound introduces a second nitrogen atom compared to imidazo[1,2-a]pyridine derivatives. This increases electron deficiency, altering electronic properties and reactivity. For example:
- 5-Methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: N/A): The pyridine-based analog lacks the pyrimidine’s second nitrogen, reducing electron withdrawal. This difference impacts regioselectivity in reactions like chlorination (e.g., NCS-mediated chlorination occurs at the methyl group in pyridine derivatives with ester substituents) .
- Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate : Incorporates a triazole ring, adding a third nitrogen atom. This enhances polarity and may influence binding affinity in biological systems .
Table 1: Structural and Reactivity Comparison
*In pyrimidine derivatives, the electron-withdrawing carboxylic acid group (7-position) may direct electrophilic substitution to the methyl group (5-position), similar to pyridine analogs .
Reactivity in Hydrogenation and Chlorination
- Hydrogenation: Imidazo[1,2-a]pyridines undergo enantioselective hydrogenation using Ru–NHC catalysts to yield chiral azaindolines. For example, 5-methylimidazo[1,2-a]pyridine achieves high enantioselectivity (up to 99% ee) under optimized conditions .
- Chlorination : Pyridine derivatives with electron-withdrawing groups (e.g., esters) at position 3 undergo methyl-group chlorination with NCS. In contrast, substituents like formyl or nitro groups lead to ipso substitution . The pyrimidine-carboxylic acid’s electronic profile likely favors methyl chlorination, but experimental validation is needed.
Biological Activity
5-Methylimidazo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique fused bicyclic structure with a carboxylic acid group at the 7-position, which enhances its reactivity and solubility in various solvents. Its biological activity has been explored in several areas, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown that derivatives of imidazo[1,2-a]pyrimidines can demonstrate significant inhibition against various pathogens, including bacteria and fungi. For instance, analogs of this compound have been tested for their effectiveness against Mycobacterium tuberculosis, with some derivatives showing substantial inhibition rates (up to 72%) .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that several imidazo[1,2-a]pyrimidine derivatives exhibit potent antitumor activity against various cancer cell lines, including the MCF-7 breast cancer cell line. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-a]pyrimidine scaffold can enhance its cytotoxic effects .
The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells. The compound's ability to bind effectively to target proteins has been supported by molecular docking studies that reveal strong binding affinities .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A notable study conducted by Farag et al. focused on synthesizing various imidazo[1,2-a]pyrimidine derivatives and evaluating their biological activities. The findings revealed that certain derivatives exhibited high cytotoxicity against the MCF-7 cell line, with IC50 values indicating significant potency. Further investigations into the SAR highlighted the importance of specific substitutions on the imidazo ring for enhancing anticancer efficacy .
Pharmacokinetics and Toxicology
Predicted pharmacokinetic properties suggest that this compound has favorable absorption characteristics due to its solubility profile. However, stability studies indicate that while the compound is moderately stable under standard laboratory conditions, it may degrade when exposed to strong acids or bases . Toxicological evaluations are essential to ascertain the safety profile of this compound for potential therapeutic applications.
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the imidazo-pyrimidine core appear as distinct multiplets (δ 7.0–8.5 ppm). The methyl group (CH₃) resonates near δ 2.5 ppm, while the carboxylic acid proton (if present) is observed at δ 12–14 ppm .
- ¹³C NMR : The carboxylic carbon (COOH) appears at δ 165–175 ppm, and the quaternary carbons in the fused ring system are identifiable between δ 140–160 ppm .
- FT-IR : A strong absorption band at 1680–1720 cm⁻¹ confirms the carboxylic acid C=O stretch .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with the theoretical mass (C₉H₈N₃O₂: ~206.06 g/mol).
How can computational chemistry tools optimize novel synthetic pathways for derivatives of this compound?
Advanced
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms enable in silico prediction of transition states and intermediates. For example:
- Reaction Mechanism Elucidation : Identify rate-limiting steps in cyclization or carboxylation reactions .
- Solvent Effects : COSMO-RS simulations can predict solvent interactions to improve selectivity .
- Catalyst Screening : Virtual libraries of catalysts (e.g., organocatalysts) can be evaluated for activation energy reduction .
Integrating computational workflows with high-throughput experimentation accelerates pathway discovery .
What strategies resolve discrepancies in reported biological activities of this compound across studies?
Advanced
Contradictions in bioactivity data (e.g., enzyme inhibition IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., buffer pH, incubation time) to minimize experimental noise .
- Compound Purity : Validate purity via HPLC (>95%) and confirm the absence of tautomers or degradants .
- Target Selectivity : Use orthogonal assays (e.g., SPR, cellular thermal shift) to verify binding specificity .
Meta-analyses of structural analogs (e.g., methyl or trifluoromethyl substitutions) can contextualize structure-activity relationships .
What storage conditions ensure the stability of this compound during experimental workflows?
Q. Basic
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Humidity Control : Use desiccants to avoid moisture-induced degradation of the carboxylic acid group .
- Light Sensitivity : Protect from UV exposure by using amber vials .
Stability studies under accelerated conditions (40°C/75% RH) can establish shelf-life guidelines .
How can statistical experimental design (DoE) improve synthesis and purification outcomes?
Advanced
DoE methodologies (e.g., factorial or response surface designs) systematically evaluate variables:
- Factors : Temperature, catalyst loading, solvent ratio, and reaction time .
- Responses : Yield, purity, and particle size (for crystallization) .
For example, a Central Composite Design (CCD) can model non-linear relationships between factors, identifying optimal conditions with minimal experimental runs .
What mechanistic insights arise from studying substituent effects on the imidazo[1,2-a]pyrimidine core?
Q. Advanced
- Electronic Effects : Electron-withdrawing groups (e.g., -COOH) increase electrophilicity at the pyrimidine nitrogen, enhancing reactivity in nucleophilic substitutions .
- Steric Effects : Methyl groups at the 5-position may hinder π-stacking interactions in biological targets, altering binding affinity .
Computational docking studies (e.g., AutoDock) can visualize substituent impacts on target binding .
What downstream applications are explored in medicinal chemistry for this compound?
Q. Basic
- Kinase Inhibition : Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) show activity against JAK/STAT pathways, suggesting potential in autoimmune disease research .
- Anticancer Agents : Derivatives with trifluoromethyl groups exhibit cytotoxicity via topoisomerase inhibition .
- Prodrug Development : Esterification of the carboxylic acid group improves bioavailability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
